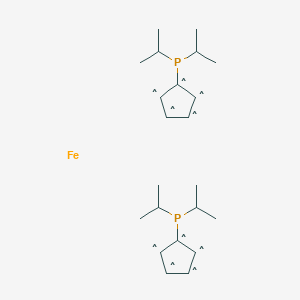
1,1\'-Bis(diisopropylphosphino)ferrocene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene and its derivatives often involves the reaction of ferrocene with diisopropylphosphino halides under specific conditions. These procedures are designed to yield complexes that exhibit varied coordination modes and reactivities, depending on the metals involved and the synthesis conditions (Kim et al., 1990; Hagopian et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,1'-Bis(diisopropylphosphino)ferrocene is characterized by a ferrocene core with two phosphino groups providing a unique electronic environment and spatial arrangement. These features are crucial for its application in catalysis and complex formation, as seen in various structural studies (Bandoli & Dolmella, 2000; Ong et al., 2003).
Chemical Reactions and Properties
1,1'-Bis(diisopropylphosphino)ferrocene participates in various chemical reactions, forming complexes with transition metals. These reactions are pivotal for synthesizing catalysts and materials with novel properties. The ligand's ability to bind metals in multiple coordination modes makes it invaluable in organometallic chemistry (Avent et al., 1996; Kim et al., 1992).
Physical Properties Analysis
The physical properties of 1,1'-Bis(diisopropylphosphino)ferrocene, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for its handling and application in various chemical processes (Young et al., 2012).
Applications De Recherche Scientifique
Electrochemical Studies and Metal Complex Formation
1,1'-Bis(diisopropylphosphino)ferrocene (dippf) has been extensively studied in the field of electrochemistry. Ong, Nataro, Golen, and Rheingold (2003) investigated the reversible oxidation of dippf using cyclic voltammetry and synthesized several new compounds incorporating dippf with metals like Co, Ni, Pt, Zn, Cd, Hg, and Au (Ong et al., 2003). Similarly, Berstler, López, Ménard, Dougherty, Kassel, Hansen, Daryaei, Ashitey, Shaw, Fey, and Nataro (2012) analyzed the electrochemistry of metal carbonyl compounds with dippf as a ligand (Berstler et al., 2012).
Catalysis and Chemical Transformations
Dippf has been utilized in catalytic processes for hydrogenation and carbonylation reactions. Burk, Gerlach, and Semmeril (2000) reported its use in an immobilized rhodium(I) catalyst for hydrogenation of aldehydes, alkenes, and alkynes (Burk et al., 2000). Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, and Vologdin (2005) discussed its role in palladium(II) complexes for ethylene carbonylation in various media (Bianchini et al., 2005).
Structural Analysis and Metal-Metal Bonds
Studies by Elsagir, Gassner, Görls, and Dinjus (2000) and Butler (2008) focused on the structural properties of ferrocenylphosphines and the preparation of new ferrocene-based compounds (Elsagir et al., 2000), (Butler, 2008). The formation of metal-metal bonds in complexes with dippf ligands was also explored.
Versatile Applications in Organometallic Chemistry
The wide-ranging applicability of dippf in organometallic chemistry is evident from its use in synthesizing various transition metal complexes, as shown in the works of Clark, Voth, Ferguson, and Stradiotto (2017) and Jana, Sarkar, Strobel, Mobin, Kaim, and Fiedler (2014) (Clark et al., 2017), (Jana et al., 2014). These studies demonstrate the multifaceted nature of dippf in various chemical reactions and transformations.
Propriétés
InChI |
InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBEMRSRONKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FeP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1\'-Bis(diisopropylphosphino)ferrocene | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




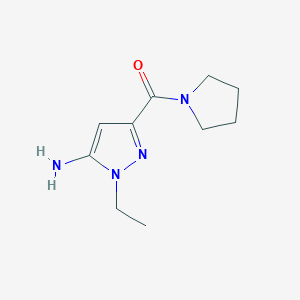
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)
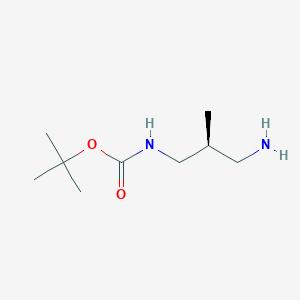
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)
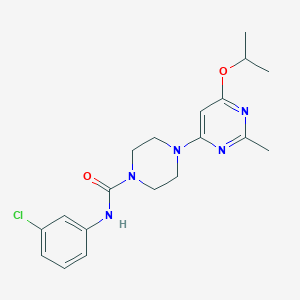
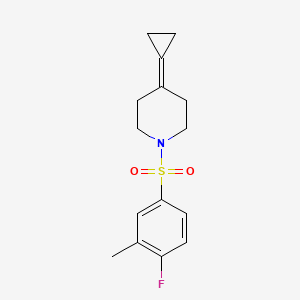
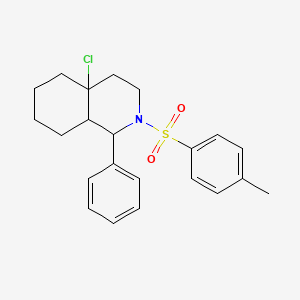
![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)
![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)